molecular formula C22H14FNO5S B2447588 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 905674-12-6

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2447588
CAS RN: 905674-12-6
M. Wt: 423.41
InChI Key: MOTKSWFFVVTWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as DASA-58, is a novel compound that has been developed for potential use in scientific research. DASA-58 is a small molecule that has shown promising results in various studies, including cancer research, neuroprotection, and inflammation.

Mechanism of Action

The exact mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of the protein phosphatase 2A (PP2A). PP2A is a protein that plays a role in various cellular processes, including cell growth and division, and is often overexpressed in cancer cells. By inhibiting the activity of PP2A, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide is able to inhibit the growth of cancer cells and promote apoptosis.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit cell growth and promote apoptosis. In animal models of neurodegenerative diseases, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to protect against neuronal damage and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its specificity for PP2A. This allows researchers to study the effects of inhibiting PP2A without affecting other cellular processes. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. One area of interest is the development of analogs of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide in humans for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.

Synthesis Methods

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide involves a multi-step process that starts with the reaction of 2-bromo-9,10-anthraquinone with sodium methoxide to form the sodium salt of 2-hydroxy-9,10-anthraquinone. This intermediate is then reacted with p-fluorobenzenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with N-acetylglycine methyl ester to form N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have potential in various scientific research applications. One of the most promising areas is cancer research, where N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FNO5S/c23-13-5-8-15(9-6-13)30(28,29)12-20(25)24-14-7-10-18-19(11-14)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTKSWFFVVTWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.